molecular formula C10H11ClN2 B13034090 (3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile

Cat. No.: B13034090
M. Wt: 194.66 g/mol
InChI Key: YQOPGVQVXZXWFR-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the amine.

    Cyclization and Nitrile Formation: The intermediate undergoes cyclization and subsequent nitrile formation under controlled conditions, often involving the use of catalysts and specific reaction temperatures.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo substitution reactions, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(4-chlorophenyl)propanenitrile
  • (3R)-3-amino-3-(4-bromophenyl)propanenitrile
  • (3R)-3-amino-3-(3-methoxyphenyl)propanenitrile

Uniqueness

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

YQOPGVQVXZXWFR-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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